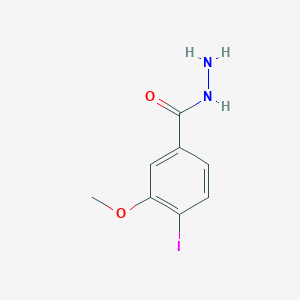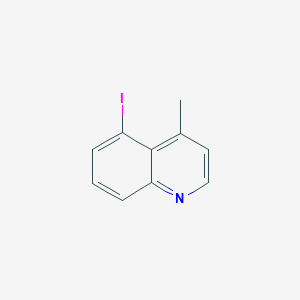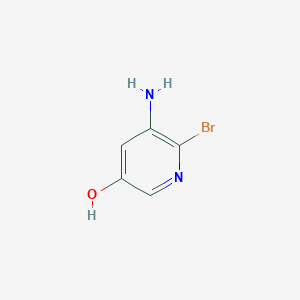
3-Amino-5-methylquinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-methylquinoline-2-carboxylic acid is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methylquinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives with carboxylic acid functionalities under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Catalysts and solvents used in these processes are selected to minimize waste and maximize product yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro-quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-methylquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-Amino-5-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Aminoquinoline-2-carboxylic acid
- 5-Methylquinoline-2-carboxylic acid
- 2-Amino-5-methylquinoline
Uniqueness
3-Amino-5-methylquinoline-2-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups on the quinoline ring, which allows for diverse chemical modifications and biological activities
Eigenschaften
Molekularformel |
C11H10N2O2 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
3-amino-5-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c1-6-3-2-4-9-7(6)5-8(12)10(13-9)11(14)15/h2-5H,12H2,1H3,(H,14,15) |
InChI-Schlüssel |
MOBLFRGGJZPGID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C(=NC2=CC=C1)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Acetyl-8-chloroimidazo[1,2-a]pyridine](/img/structure/B13675838.png)
![N4-[4-(4-Boc-1-piperazinyl)phenyl]-N6-methylpyrimidine-4,6-diamine](/img/structure/B13675859.png)
![N-(1-Boc-4-piperidyl)-2-chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13675867.png)


![7,8-Dimethoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13675890.png)

![6,8-Dichloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675894.png)


![Methyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675914.png)
![2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B13675920.png)
![5-Boc-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13675935.png)
